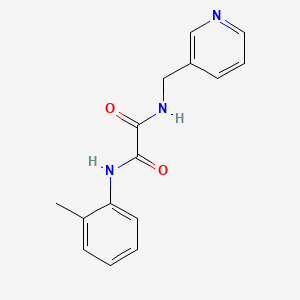

N-(2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Description

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-5-2-3-7-13(11)18-15(20)14(19)17-10-12-6-4-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPODPQMEOCIGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N’-(pyridin-3-ylmethyl)ethanediamide typically involves the following steps:

- **

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine and pyridin-3-ylmethylamine.

Condensation Reaction: The primary synthetic route involves a condensation reaction between 2-methylphenylamine and pyridin-3-ylmethylamine with ethanediamide. This reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Biological Activity

N-(2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes an ethanediamide backbone with substitutions on both ends, which are critical for its biological interactions. The chemical formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : Recent studies have shown that compounds similar in structure to this compound can modulate GPCR activity, influencing signaling pathways related to pain perception, inflammation, and neuroprotection .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar diamides can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission .

Biological Activity Profiles

The biological activity of this compound can be summarized in the following table:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations. The minimum inhibitory concentration (MIC) values indicated promising potential for therapeutic applications in treating infections caused by these bacteria.

Neuroprotective Effects

Another study focused on the neuroprotective effects of structurally similar compounds. It was observed that these compounds could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. This suggests that this compound may have similar protective effects due to its structural analogies.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N-(2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide exhibits promising anticancer properties. In vitro studies have shown that derivatives of similar compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, a related compound demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM against MCF-7 breast cancer cells.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was found to be around 32 µg/mL, indicating potential as an antimicrobial agent .

3. Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's .

Material Science Applications

1. Polymer Synthesis

Due to its functional groups, this compound can serve as a building block in the synthesis of novel polymers. Its ability to form strong intermolecular interactions may lead to materials with enhanced mechanical properties and thermal stability.

2. Catalysis

The compound's unique structure allows it to act as a catalyst in certain chemical reactions, facilitating processes such as esterification and amidation under mild conditions. This application is crucial for developing more sustainable chemical processes.

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound derivatives. The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The most potent derivative exhibited an IC50 value of 10 µM against A549 lung cancer cells, highlighting the compound's potential as a lead structure for further development .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of this compound were assessed against clinical isolates of E. coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential role in addressing antibiotic resistance .

Comparison with Similar Compounds

N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a)

Structural Features :

- Core : 1,3,4-oxadiazole ring (heterocyclic) vs. ethanediamide (linear diamide).

- Substituents : 2-methylphenyl and benzoxazole groups vs. pyridinylmethyl and methylphenyl groups.

- Molecular Weight : 356.38 g/mol (4a) vs. hypothetical ~300–350 g/mol (target compound).

Functional Implications :

- The oxadiazole in 4a enhances rigidity and π-π stacking, whereas the ethanediamide’s flexible chain may improve conformational adaptability for target binding.

Thiourea Derivatives with Atropisomerism

Structural Features :

- Core : Thiourea (N-C(=S)-N) vs. diamide (N-C(=O)-CH2-CH2-C(=O)-N).

- Substituents : 2-methylphenyl and 2-methoxyphenyl groups vs. pyridinylmethyl and methylphenyl groups.

Isomerism :

- Atropisomerism observed in thiourea derivatives due to restricted rotation around the C–N bond. The ethanediamide’s ethylene linker may reduce steric hindrance, minimizing such isomerism.

3-Chloro-N-phenyl-phthalimide

Structural Features :

- Core : Phthalimide (aromatic dicarboximide) vs. ethanediamide.

- Substituents : Chlorine and phenyl groups vs. methylphenyl and pyridinylmethyl groups.

Data Table: Key Properties of Compared Compounds

Research Implications and Hypotheses

- Pharmacological Potential: The pyridinylmethyl group in the target compound may mimic bioisosteres in drugs like Netupitant (), which uses pyridine for receptor binding. However, the absence of trifluoromethyl groups could reduce metabolic stability compared to Netupitant .

- Synthetic Scalability : Lessons from thiourea synthesis () suggest rigorous purification may be needed to avoid byproducts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis of ethanediamide derivatives typically involves multi-step reactions, including substitution, coupling, and amidation. For example:

- Substitution Reaction : React 2-methylphenylamine with a pyridinylmethyl halide under alkaline conditions to form the intermediate .

- Amidation : Use condensing agents (e.g., EDCI or DCC) to couple the intermediate with ethanedioic acid derivatives. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize yield and regioselectivity .

- Key Conditions : Maintain inert atmospheres (N₂/Ar) during coupling, control temperature (60–80°C), and employ high-purity solvents to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve anisotropic displacement parameters .

- Spectroscopy : Employ ¹H/¹³C NMR to confirm proton environments and UV-Vis (λmax ~255 nm) to assess conjugation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results when analyzing this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystallographic disorder. Strategies include:

- Multi-Technique Validation : Cross-reference NMR chemical shifts with crystallographic torsion angles .

- SHELXL Constraints : Apply restraints to thermal parameters or occupancy factors during refinement to reconcile data .

- DFT Calculations : Compare experimental and computed spectra to identify conformational variations .

Q. What strategies are employed to investigate the biological activity of this ethanediamide derivative, particularly its interaction with target proteins?

- Methodological Answer :

- X-ray Co-Crystallization : Use PDB structures (e.g., gp120 complexes) as templates for docking studies .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd, kon/koff) to quantify affinity .

- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant protein binding profiles .

Q. What are the critical considerations in designing a high-throughput screening assay to evaluate the compound's stability under various pH and temperature conditions?

- Methodological Answer :

- pH Stability : Test solubility (log S ≈ -3.5) and pKa (≈11.15) to predict ionization states .

- Thermal Degradation : Use accelerated stability testing (40–60°C) with HPLC monitoring to track decomposition .

- Data Pipelines : Integrate machine learning (e.g., LabMate.AI ) to optimize reaction conditions and predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.